2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide is a complex organic compound with the molecular formula C20H17Cl2N3O4S and a molecular weight of 466.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of 2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenol: This intermediate is synthesized by reacting 2-chlorophenol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetic acid: The intermediate from step 1 is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide.
Coupling with furan-2-ylmethylamine: The final step involves coupling the product from step 2 with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction Reactions: The sulfamoyl group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of furan-2-carboxylic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The sulfamoyl group is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetic acid
- 2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenol
- N-(furan-2-ylmethyl)acetamide
Uniqueness
2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and sulfamoyl groups enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
2-[2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O5S/c20-13-3-5-14(6-4-13)23-29(25,26)16-7-8-18(17(21)10-16)28-12-19(24)22-11-15-2-1-9-27-15/h1-10,23H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGNFEVFSKRDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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